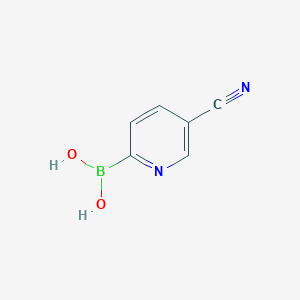

(5-Cyanopyridin-2-yl)boronic acid

説明

Crystallographic Analysis and Bond Geometry

The crystallographic investigation of this compound reveals fundamental insights into its solid-state structure and bonding characteristics. X-ray crystallography serves as the primary method for determining the precise atomic arrangement within crystalline materials, providing three-dimensional pictures of electron density and atomic positions through the measurement of diffraction angles and intensities. The technique requires high-quality crystals with sufficient size, typically larger than 0.1 millimeters in all dimensions, and regular internal structure without significant imperfections.

Boronic acids generally exhibit characteristic bond length patterns that reflect their coordination state and electronic environment. Comparative crystallographic data from related boronic acid compounds provides insight into expected geometric parameters for this compound. Typical boron-carbon bond lengths in arylboronic acids range from 1.560 to 1.588 angstroms, while boron-oxygen bonds in the hydroxyl groups typically measure between 1.314 and 1.378 angstroms. The presence of the electron-withdrawing cyano group at the 5-position of the pyridine ring is expected to influence these bond lengths through electronic effects.

The coordination geometry around the boron center in boronic acids typically adopts a trigonal planar arrangement in the neutral form, with the empty p-orbital perpendicular to the molecular plane. However, boronic acids readily form tetrahedral complexes through coordination with Lewis bases, resulting in "ate complexes" where boron bears a formal negative charge. In such complexes, boron-oxygen bond distances increase by approximately 0.1 angstroms compared to the tricoordinate form, reflecting the change in bonding character.

The pyridine nitrogen atom introduces additional complexity to the structural analysis, as it can participate in intermolecular hydrogen bonding networks and potentially coordinate to metal centers. The cyano substituent further modifies the electronic distribution within the molecule, potentially affecting both intramolecular bond lengths and intermolecular packing arrangements in the crystal lattice.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through multiple nuclei observations. Proton Nuclear Magnetic Resonance spectroscopy reveals the aromatic proton environment, with characteristic chemical shifts expected in the 7-9 parts per million region for the pyridine protons. The coupling patterns between adjacent aromatic protons provide information about the substitution pattern and confirm the regiochemistry of the compound.

Boron-11 Nuclear Magnetic Resonance spectroscopy offers direct insight into the boron environment and coordination state. Tricoordinate boronic acids typically exhibit broad signals due to quadrupolar relaxation, while tetracoordinate boron complexes show sharper, more downfield-shifted resonances. Related methyliminodiacetic acid boronate esters of similar pyridine-based compounds show boron-11 chemical shifts around 15.3 parts per million in dimethyl sulfoxide, indicating tetrahedral boron coordination.

Carbon-13 Nuclear Magnetic Resonance provides detailed information about the carbon framework, with the nitrile carbon typically appearing around 120 parts per million as a characteristic sharp signal. The pyridine carbons appear in the aromatic region between 120-160 parts per million, with their exact chemical shifts dependent on the electronic effects of the substituents and the proximity to the electron-withdrawing cyano group.

Infrared spectroscopy reveals characteristic vibrational modes that confirm functional group presence and molecular structure. Boronic acids exhibit distinctive broad absorption bands for the boron-hydroxyl stretches, typically appearing in the 3200-3500 wavenumber region. The cyano group provides a sharp, intense absorption around 2220-2260 wavenumbers, serving as a definitive identification marker. Pyridine ring vibrations contribute multiple bands in the 1400-1600 wavenumber region, with the exact positions influenced by the substitution pattern.

The boron-oxygen stretching vibrations typically appear in the 1300-1400 wavenumber region, while boron-carbon stretches occur at lower frequencies around 1000-1200 wavenumbers. The intensity and exact position of these bands depend on the coordination state of boron and the electronic effects of the substituents.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and offering enhanced sensitivity to certain molecular vibrations. The cyano stretching mode typically appears as a strong Raman band, while aromatic ring breathing modes provide characteristic fingerprint patterns for the pyridine substitution.

Tautomeric Forms and Boron Coordination Chemistry

The coordination chemistry of this compound encompasses both the inherent behavior of the boronic acid functionality and the additional coordination possibilities introduced by the pyridine nitrogen. Boronic acids exist in equilibrium between trigonal planar and tetrahedral forms, with the latter stabilized by coordination with Lewis bases or through intramolecular interactions.

In aqueous or protic solvents, boronic acids readily form tetrahedral complexes through coordination with hydroxide ions or water molecules. The formation of these "ate complexes" significantly alters the electronic and geometric properties of the boron center. The equilibrium between trigonal and tetrahedral forms depends on solution conditions, including hydrogen ion concentration, solvent polarity, and the presence of coordinating species.

The pyridine nitrogen introduces additional coordination possibilities, potentially forming intramolecular chelate complexes where the nitrogen coordinates to boron. Such chelation would create a six-membered ring and significantly constrain the molecular conformation. The electron-withdrawing nature of the cyano substituent reduces the basicity of the pyridine nitrogen, potentially affecting its coordination ability.

Crystallographic studies of related boronic acid complexes demonstrate the ability of these compounds to adopt various coordination modes when interacting with metal centers. In protein binding studies, boronic acids coordinate to zinc ions in metalloproteins through their oxygen atoms, adopting bridging positions between metal centers. The boron center maintains tetrahedral geometry in these complexes, with boron-oxygen distances ranging from 1.9 to 2.9 angstroms to the coordinated metals.

The coordination behavior extends to the formation of extended networks through hydrogen bonding. Boronic acids typically form dimeric structures through complementary hydrogen bonding between the hydroxyl groups of adjacent molecules. These dimeric units can further associate into extended three-dimensional networks, influencing the physical properties and crystalline packing of the compound.

Comparative Analysis with Isomeric Cyanopyridinylboronic Acids

The systematic comparison of this compound with its isomeric counterparts reveals significant structural and electronic differences arising from the varied positioning of the cyano and boronic acid substituents on the pyridine ring. The available data encompasses several isomeric forms, including (2-Cyanopyrimidin-5-yl)boronic acid and related derivatives that provide insight into substitution pattern effects.

Structural analysis reveals that the position of the cyano group relative to both the pyridine nitrogen and the boronic acid substituent significantly influences molecular geometry and intermolecular interactions. The 5-position cyano substitution in this compound places the electron-withdrawing group meta to the boronic acid functionality, providing moderate electronic influence without creating steric hindrance.

Electronic effects vary substantially among these isomers due to the different positions of the electron-withdrawing cyano group and the electron-donating characteristics of the heterocyclic rings. The pyridine nitrogen in this compound adopts an ortho relationship to the boronic acid group, potentially enabling intramolecular coordination or hydrogen bonding interactions that are not possible in other isomeric arrangements.

Spectroscopic comparisons reveal distinct Nuclear Magnetic Resonance chemical shift patterns for each isomer, reflecting the unique electronic environments created by different substitution patterns. The boron-11 Nuclear Magnetic Resonance chemical shifts provide particularly sensitive indicators of the electronic influence of the substituents, with electron-withdrawing groups typically causing downfield shifts.

Crystallographic packing arrangements differ among the isomers due to varying hydrogen bonding capabilities and molecular dipole moments. The positioning of the pyridine nitrogen relative to the boronic acid hydroxyl groups influences the formation of intermolecular hydrogen bonding networks, affecting crystal stability and physical properties.

The coordination chemistry also varies among isomers, with different substitution patterns providing distinct coordination environments when these compounds interact with metal centers or form complexes with Lewis bases. The this compound arrangement offers unique chelation possibilities through the proximate pyridine nitrogen and boronic acid functionality.

Synthetic accessibility and reactivity patterns differ among the isomeric cyanopyridinylboronic acids, with some positions more readily accessible through established synthetic methodologies. The methyliminodiacetic acid boronate ester derivatives of related pyridine compounds demonstrate successful synthetic approaches, with yields varying depending on the specific substitution pattern and electronic effects.

特性

IUPAC Name |

(5-cyanopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJDSZUNQGJXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590543 | |

| Record name | (5-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910547-29-4 | |

| Record name | (5-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent.

Mode of Action

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The biochemical pathway primarily affected by 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis. The compound’s role in this pathway is to act as an organoboron reagent, participating in the transmetalation process.

生化学分析

Biochemical Properties

(5-Cyanopyridin-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . Additionally, it can interact with proteins that have nucleophilic side chains, such as cysteine and lysine, forming stable adducts that can alter protein function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Moreover, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to a decrease in its inhibitory activity and overall efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can affect the activity and function of this compound, influencing its overall efficacy and toxicity . Additionally, this compound can impact metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its ability to modulate cellular processes and biochemical reactions .

生物活性

(5-Cyanopyridin-2-yl)boronic acid is an organoboron compound with significant potential in various biological applications. Its unique structural features, including a cyano substituent on the pyridine ring, enhance its reactivity and solubility, making it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C6H5BN2O2

- Molecular Weight : 135.02 g/mol

- Functional Groups : Boronic acid group, pyridine ring, cyano group

The presence of the cyano group not only increases nucleophilicity but also influences the compound's interaction dynamics with various substrates, enhancing its utility in synthetic applications.

1. Antibacterial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties against resistant pathogens. A study highlighted that modifications to the pyridine ring can significantly enhance antibacterial activity against strains such as Streptococcus pneumoniae and Streptococcus pyogenes with the erm gene .

2. Enzyme Interaction and Delivery Systems

This compound has been studied for its role in enhancing the delivery of therapeutic enzymes like RNase A. Boronation of RNase A improved its cellular uptake significantly, demonstrating that boronic acids can facilitate targeted delivery by binding to surface glycans on cells . This mechanism could be leveraged for developing more specific drug delivery systems.

3. Interaction with Insulin

A theoretical model explored the interaction between boronic acids, including this compound, and insulin. The study indicated promising potential for these compounds in modulating insulin activity, suggesting that they could be designed to release insulin in response to glucose levels . This opens avenues for diabetes management through innovative drug design.

Case Study 1: Antibacterial Derivatives

In a comparative study of various pyridine derivatives, this compound was identified as a promising candidate due to its enhanced reactivity and antibacterial properties. The study utilized structure-activity relationship (SAR) analysis to optimize derivatives for increased potency against resistant bacterial strains.

Case Study 2: Boronated Enzyme Delivery

Another investigation focused on the boronation of RNase A, where this compound was utilized as part of a strategy to improve enzyme delivery into cells. The results demonstrated a fivefold increase in uptake compared to non-boronated controls, confirming the efficacy of boronated compounds in enhancing therapeutic delivery systems .

科学的研究の応用

Anticancer Activity

(5-Cyanopyridin-2-yl)boronic acid has been investigated for its potential as an antiandrogen agent in prostate cancer treatment. Research indicates that compounds derived from this boronic acid can interact with androgen receptors, potentially replacing traditional nitro groups with bioisosteric boronic acids to enhance efficacy.

Case Study : A study synthesized a series of flutamide-like compounds, including derivatives of this compound, which were tested against prostate cancer cell lines (LAPC-4, PC-3). The results showed promising antiproliferative activity, particularly when specific substituents were incorporated into the structure .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Cyanopyridin-2-yl derivative | LAPC-4 | 3.5 |

| Control (Flutamide) | LAPC-4 | 4.0 |

Antibacterial Properties

The compound has also been explored for its antibacterial properties, particularly against resistant strains. Its structural features allow it to inhibit bacterial growth effectively.

Case Study : A series of derivatives were tested against resistant bacterial strains, showing that modifications to the pyridine ring significantly influenced antibacterial activity .

| Derivative | Activity Against Resistant Strains |

|---|---|

| 5-Methoxypyridin-3-yl derivative | Strong |

| Non-substituted pyridine analog | Moderate |

Organic Synthesis

This compound is widely used as a reagent in Suzuki coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis.

Suzuki Coupling Reactions

This compound serves as an essential intermediate in the synthesis of biaryl compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Application Example : In a study focused on synthesizing complex organic molecules, this compound was employed to couple with various aryl halides, yielding high-purity products suitable for further functionalization .

Agrochemical Applications

The compound's utility extends to the development of agrochemicals where it serves as an intermediate for synthesizing herbicides and pesticides.

Development of Herbicides

Research has shown that derivatives of this compound exhibit herbicidal properties, making them candidates for new agrochemical formulations.

Case Study : A series of experiments demonstrated that certain derivatives could inhibit weed growth effectively while being less toxic to crops .

| Herbicide Derivative | Efficacy (%) |

|---|---|

| 5-Cyanopyridine-based | 85 |

| Traditional herbicide | 80 |

類似化合物との比較

Antiproliferative Activity

Several aromatic boronic acids exhibit cytotoxic effects against cancer cells. For instance:

Acidity (pKa) and Reactivity

The pKa of boronic acids determines their reactivity in aqueous environments and binding affinity toward diols (e.g., glucose). Key comparisons include:

- 3-Acetamidophenylboronic acid (3-AcPBA) and 4-methylcarbamoylphenylboronic acid (4-MCPBA) have high pKa values (~8.5–9.5), limiting their utility in physiological conditions (pH 7.4) .

- Electron-withdrawing substituents (e.g., –CN) lower pKa by stabilizing the boronate conjugate base. For example, fluoro-substituted boronic acids exhibit pKa values influenced by through-space electronic effects rather than σ-bond polarization .

Diagnostic and Enzymatic Inhibition

- Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in diagnostic accuracy for detecting KPC carbapenemases, highlighting the role of substituent choice .

- 1-Amido-2-triazolylethaneboronic acid derivatives show improved β-lactamase inhibition compared to earlier phenyl-substituted analogs, emphasizing the impact of heterocyclic substituents on activity .

- Proteasome inhibitors with boronic acid moieties (e.g., bortezomib ) exhibit selective antagonism, as seen in studies where epigallocatechin gallate (EGCG) preferentially blocked boronic acid-containing inhibitors .

The cyano group in (5-cyanopyridin-2-yl)boronic acid could modulate enzyme inhibition by enhancing electrophilicity or altering binding pocket interactions, though direct evidence is lacking.

Q & A

Q. What are the primary synthetic routes for (5-Cyanopyridin-2-yl)boronic acid, and how are intermediates characterized?

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and boronic acid pinacol esters. Key challenges include managing the reactivity of the cyanide group and boronic acid stability during purification. Prodrug strategies (e.g., pinacol ester protection) are often employed to enhance stability, followed by acidic hydrolysis to yield the final boronic acid . Characterization relies on NMR (¹H, ¹³C, ¹¹B) to confirm boronic acid formation and assess purity. Mass spectrometry (LC-MS/MS) is critical for detecting trace impurities, particularly genotoxic boronic acid derivatives, with detection limits as low as 1 ppm .

Q. How does this compound interact with diols, and what factors influence binding selectivity?

The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation. Binding affinity depends on pH (optimal near the boronic acid’s pKa), steric accessibility, and diol geometry. For example, fructose binds more strongly than glucose due to favorable stereoelectronics . Secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity; adjusting buffer systems (e.g., using borate buffers at elevated pH) minimizes nonspecific binding in glycoprotein studies .

Advanced Research Questions

Q. How can this compound be integrated into drug design for targeting proteasomes or chemokine receptors?

In proteasome inhibition, boronic acids mimic peptide aldehydes, forming covalent adducts with catalytic threonine residues. Rational design involves computational docking to optimize steric and electronic complementarity, as seen in Bortezomib . For chemokine receptor antagonism (e.g., CXCR1/2), boronic acids act as noncompetitive inhibitors by binding allosteric sites. Structure-activity studies show that substituents like fluorophenyl groups enhance potency (e.g., SX-517 with IC50 = 38 nM in Ca²⁺ flux assays) .

Q. What methodologies resolve contradictions in reported binding affinities of boronic acids with sugars?

Discrepancies arise from differences in experimental conditions (pH, ionic strength) or unaccounted secondary interactions. Kinetic studies using stopped-flow fluorescence reveal that binding equilibrium is reached within seconds, with kon values tracking thermodynamic affinities (e.g., fructose > glucose). Selectivity can be improved by immobilizing boronic acids on dextran-coated surfaces to reduce nonspecific protein interactions .

Q. How are boronic acid-based electrochemical sensors optimized for glucose monitoring?

Polymer matrices (e.g., poly-nordihydroguaiaretic acid) enhance sensor stability and selectivity by acting as molecular sieves. Redox-active polymers enable reusable devices: glucose displaces the polymer from the boronic acid receptor, generating a measurable current. Key parameters include polymer porosity (to exclude interferents like plasma proteins) and electrode substrate conductivity (e.g., graphene foam) .

Q. What strategies improve the thermal stability of boronic acids for flame-retardant applications?

Thermogravimetric analysis (TGA) identifies structural features that enhance stability, such as electron-withdrawing groups (e.g., cyano) that reduce oxidative degradation. For example, arylboronic acids with multiple boronic acid moieties exhibit higher char yields (up to 40% at 800°C) due to crosslinking during pyrolysis .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the anticancer activity of boronic acid derivatives?

Variability arises from differences in cell line specificity (e.g., glioblastoma vs. leukemia) and compound stability. For instance, boronic acid-containing cis-stilbenes show IC50 values ranging from 0.48–2.1 μM in B-16 melanoma cells but weaker activity in other lines. Apoptosis assays (FACScan) and tubulin polymerization inhibition (IC50 = 21–22 μM) clarify mechanisms, distinguishing direct cytotoxicity from off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。